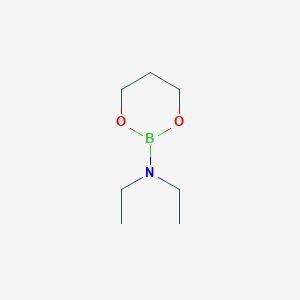
n,n-Diethyl-1,3,2-dioxaborinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,3,2-dioxaborinan-2-amine is a chemical compound with the molecular formula C7H16BNO2 It is characterized by a six-membered ring structure containing boron, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1,3,2-dioxaborinan-2-amine typically involves the reaction of diethylamine with boronic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,3,2-dioxaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted boron compounds.
Scientific Research Applications
N,N-Diethyl-1,3,2-dioxaborinan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-diethyl-1,3,2-dioxaborinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaborinan-2-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,3,2-dioxaborinan-2-ol: Contains a hydroxyl group instead of an amine group.
1,3,2-Dioxaborinane: Lacks the diethylamine substituent.
Uniqueness
N,N-Diethyl-1,3,2-dioxaborinan-2-amine is unique due to its specific combination of boron, nitrogen, and oxygen atoms in a six-membered ring structure. This configuration imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of boron-containing compounds and in biological research.
Properties
CAS No. |
25031-69-0 |
|---|---|
Molecular Formula |
C7H16BNO2 |
Molecular Weight |
157.02 g/mol |
IUPAC Name |
N,N-diethyl-1,3,2-dioxaborinan-2-amine |
InChI |
InChI=1S/C7H16BNO2/c1-3-9(4-2)8-10-6-5-7-11-8/h3-7H2,1-2H3 |
InChI Key |
BDUGQYFOMWQDDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















